Antifungal Activity Against Sclerotinia sclerotiorum Compared to the Agricultural SDH Inhibitor Boscalid
The compound, designated as derivative 4i in the published series, displayed an in vitro EC50 of 0.140 ± 0.034 mg/L against the agriculturally relevant phytopathogen S. sclerotiorum, a value 4.6-fold superior to that of the commercial SDH inhibitor boscalid (EC50 = 0.645 ± 0.023 mg/L) [1]. This is based on a direct head-to-head comparison conducted in the same mycelial growth inhibition assay across a panel of seven fungal species.
| Evidence Dimension | In vitro antifungal potency (EC50) vs. S. sclerotiorum |
|---|---|
| Target Compound Data | EC50 = 0.140 ± 0.034 mg/L (Compound 4i) |
| Comparator Or Baseline | Boscalid (commercial SDH inhibitor) EC50 = 0.645 ± 0.023 mg/L |
| Quantified Difference | 4.6-fold lower EC50 (higher potency) |
| Conditions | Mycelial growth inhibition assay; S. sclerotiorum; in vitro; 72 h incubation at 25°C. |
Why This Matters
For a researcher selecting a starting point for a novel antifungal campaign, a 4.6-fold lower EC50 against a key agricultural pathogen compared to a benchmark SDH inhibitor provides a quantifiable efficacy advantage, directly influencing resource allocation for subsequent in vivo testing.
- [1] Yang, Z.; Sun, Y.; Liu, Q.; Li, A.; Wang, W.; Gu, W. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. J. Agric. Food Chem. 2021, 69 (45), 13373–13385. View Source
